3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester
Overview
Description
“3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester” is a chemical compound with the molecular formula C12H13BBrNO2 . It is used for proteomics research .
Synthesis Analysis
The synthesis of this compound might involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H13BBrNO2 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), bromine (Br), nitrogen (N), and oxygen (O) atoms.Chemical Reactions Analysis
The compound might be involved in Suzuki–Miyaura coupling reactions . This process involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 293.95 . Other physical and chemical properties might depend on the specific conditions and are not available in the retrieved resources.Scientific Research Applications
Nickel-Catalyzed Hydroacylation/Suzuki Cross-Coupling Reaction
Shao-Chi Lee, Lingmei Guo, and M. Rueping (2019) developed a nickel-catalyzed intramolecular hydroacylation/Suzuki cross-coupling cascade using o-allylbenzaldehydes and a broad range of phenylboronic acid neopentyl glycol esters. This method is notable for its high regioselectivity and step economy, enabling efficient construction of two C-C bonds through aldehyde C-H bond activation, yielding valuable indanones with high efficiency (Lee, Guo, & Rueping, 2019).
Complex Esters as Antiwear Agents
A. Misra, A. K. Mehrotra, R. Srivastava, and A. Nandy (1973) investigated diol-centered complex esters, including neopentyl glycol, as effective antiwear agents in various fuels and oils. These complex esters demonstrated promising applications in enhancing the durability and efficiency of mechanical systems (Misra, Mehrotra, Srivastava, & Nandy, 1973).
Glycols and Their Derivatives in Synthesis
T. E. Parsons (2000) discussed the commercial preparation and applications of glycols, including neopentyl glycol and its derivatives, in the synthesis of polyesters and urethane foams. These materials are vital for producing coatings with hydrolytic stability, excellent weather resistance, and good flexibility, indicating the broader implications of neopentyl glycol derivatives in material science (Parsons, 2000).
Synthesis of Neopentyl Glycol Diacrylate
Lv Zhi-guo (2008) focused on the synthesis of neopentyl glycol diacrylate (NPGDA) through the esterification of acrylic acid (AA) and neopentyl glycol (NPG). The study highlights the optimized reaction conditions for achieving high purity and efficiency, underscoring the importance of such derivatives in polymer and adhesive technologies (Zhi-guo, 2008).
Rh(I)-Catalyzed Carbonylative Cyclization Reactions
Y. Harada, J. Nakanishi, Hirokazu Fujihara, Mamoru Tobisu, Y. Fukumoto, and N. Chatani (2007) explored Rh(I)-catalyzed reactions of alkynes with 2-bromophenylboronic acids, leading to the formation of indenones. This research showcases the strategic use of boronic acids in complex organic synthesis, offering pathways to construct valuable compounds with high regioselectivity (Harada et al., 2007).
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester It is known that boronic acid derivatives are often used in suzuki-miyaura coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups during these reactions.
Mode of Action
In the context of Suzuki-Miyaura coupling reactions, This compound likely participates in the transmetalation step . This process involves the transfer of an organic group from boron to palladium, forming a new palladium-carbon bond .
Biochemical Pathways
The exact biochemical pathways affected by This compound In general, suzuki-miyaura coupling reactions, in which this compound might be involved, are crucial for forming carbon-carbon bonds . These bonds are fundamental to organic chemistry and biochemistry, affecting a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of This compound As a potential participant in suzuki-miyaura coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds . These bonds are fundamental to the structure of many organic compounds, potentially leading to a wide range of molecular and cellular effects.
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a base . The compound’s stability might also be influenced by storage conditions, such as temperature and exposure to light or moisture.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, boronic esters, including this compound, are known to form reversible covalent bonds with diols and other nucleophiles. This interaction is particularly useful in the selective modification of carbohydrates and other biomolecules . Additionally, boronic esters can act as enzyme inhibitors by binding to the active sites of enzymes, thereby preventing substrate access and subsequent catalysis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic esters have been shown to affect the activity of proteasomes, which are crucial for protein degradation and turnover in cells . By inhibiting proteasome activity, this compound can alter the levels of various proteins, thereby impacting cell signaling and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. For instance, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include sustained inhibition of enzyme activity and prolonged alterations in protein levels.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effect without adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within cells. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components . This localization can influence its activity and function, as well as its accumulation within certain tissues.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, the compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity within the cell.
Properties
IUPAC Name |
2-bromo-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BBrNO2/c1-12(2)7-16-13(17-8-12)10-4-3-5-11(14)9(10)6-15/h3-5H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULSSICMSNLRST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C(=CC=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467544 | |
Record name | 3-BROMO-2-CYANOPHENYLBORONIC ACID NEOPENTYL GLYCOL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883899-07-8 | |
Record name | 3-BROMO-2-CYANOPHENYLBORONIC ACID NEOPENTYL GLYCOL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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